tert-Butyl 3-butoxyazetidine-1-carboxylate
Overview
Description
tert-Butyl 3-butoxyazetidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used as an intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-butoxyazetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-butoxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl 3-butoxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 3-butoxyazetidine-1-carboxylate involves its reactivity with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: A similar compound with a ketone group instead of a butoxy group.
Methyl 1-Boc-azetidine-3-carboxylate: Another derivative of azetidine with a methyl ester group.
1-Boc-3-azetidinone: A related compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl 3-butoxyazetidine-1-carboxylate is unique due to its butoxy group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
tert-butyl 3-butoxyazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-7-15-10-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQGCMGYSUPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178163 | |
Record name | 1-Azetidinecarboxylic acid, 3-butoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-89-7 | |
Record name | 1-Azetidinecarboxylic acid, 3-butoxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-butoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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